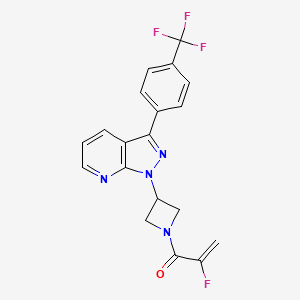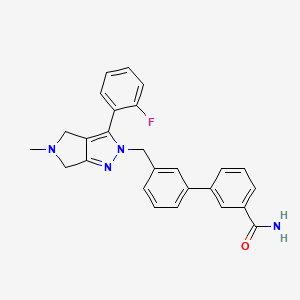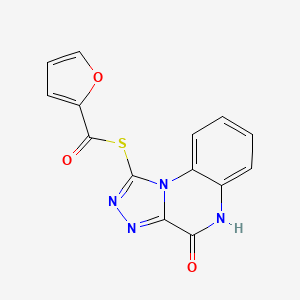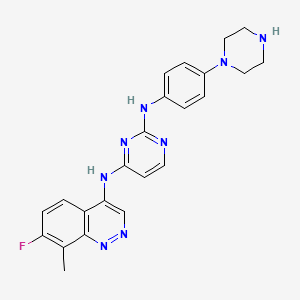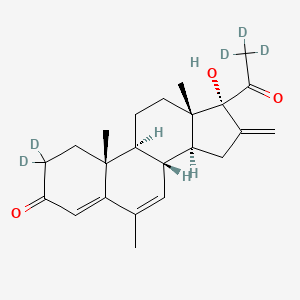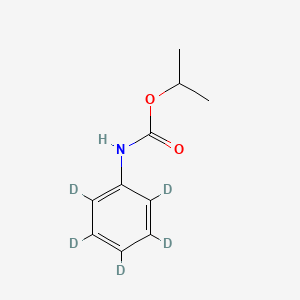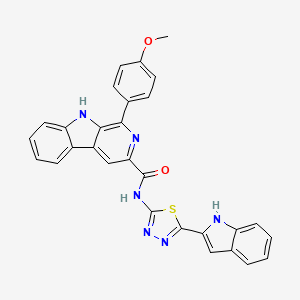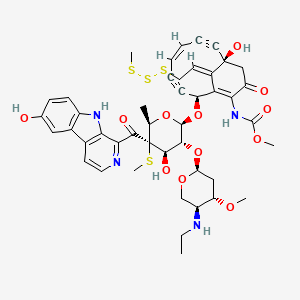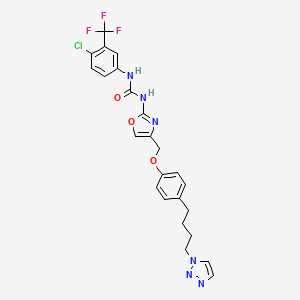
MrgprX2 antagonist-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MrgprX2 antagonist-7 is a small molecule compound designed to inhibit the activity of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is primarily expressed on mast cells and is involved in various hypersensitivity and inflammatory reactions. The inhibition of MRGPRX2 can potentially mitigate conditions such as chronic urticaria, atopic dermatitis, and other mast cell-mediated disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MrgprX2 antagonist-7 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of the antagonist.
Functional group modifications: Various functional groups are introduced or modified to enhance the activity and selectivity of the compound. This may involve reactions such as halogenation, alkylation, and amination.
Purification and characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening and combinatorial chemistry can also aid in the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
MrgprX2 antagonist-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Applications De Recherche Scientifique
MrgprX2 antagonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MRGPRX2 inhibitors.
Biology: Employed in research to understand the role of MRGPRX2 in mast cell activation and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like chronic urticaria, atopic dermatitis, and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents targeting MRGPRX2
Mécanisme D'action
MrgprX2 antagonist-7 exerts its effects by binding to the MRGPRX2 receptor on mast cells, thereby inhibiting its activation. This prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines, which are responsible for hypersensitivity and inflammatory reactions. The compound specifically blocks the receptor’s interaction with various ligands, including neuropeptides and other small molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Substance P antagonists: These compounds also target MRGPRX2 but may have different selectivity and potency profiles.
Cortistatin-14 antagonists: Similar in function but may differ in their molecular structure and binding affinity.
Other MRGPRX2 antagonists: Various other small molecules have been developed to inhibit MRGPRX2, each with unique chemical properties and therapeutic potential .
Uniqueness
MrgprX2 antagonist-7 stands out due to its high selectivity and potency in inhibiting MRGPRX2. Its unique chemical structure allows for effective binding to the receptor, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C24H22ClF3N6O3 |
|---|---|
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-1,3-oxazol-2-yl]urea |
InChI |
InChI=1S/C24H22ClF3N6O3/c25-21-9-6-17(13-20(21)24(26,27)28)30-22(35)32-23-31-18(15-37-23)14-36-19-7-4-16(5-8-19)3-1-2-11-34-12-10-29-33-34/h4-10,12-13,15H,1-3,11,14H2,(H2,30,31,32,35) |
Clé InChI |
LGWUGQFHDRPHIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
